molecular formula C20H19N5O2S B2566631 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1211633-80-5

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2566631
CAS RN: 1211633-80-5
M. Wt: 393.47
InChI Key: RLPWFXIKQBBESL-UHFFFAOYSA-N
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Description

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide” is a novel class of M4 positive allosteric modulators . It has been discovered and developed as a selective and brain penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor .


Synthesis Analysis

The synthesis of this compound involves a reaction between 4-methoxy-7-methylbenzo[d]thiazol-2-amine and isonicotinoyl chloride hydrochloride in the presence of DIEA in DCM . The reaction is allowed to warm to room temperature and stir .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-methoxy-7-methylbenzo[d]thiazol-2-yl group, a 1-methyl-1H-pyrazole-3-carboxamide group, and a pyridin-2-ylmethyl group .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of similar compounds, including those with a pyrazole or thiazole backbone, have been extensively studied. For instance, the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, indicating the potential of such compounds in the development of therapeutic agents due to their in vitro cytotoxic activity against specific cancer cells (Hassan, Hafez, & Osman, 2014). These methodologies provide a foundation for synthesizing and analyzing the compound .

Biological Activities

Compounds structurally related to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide have shown various biological activities. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant antitubercular activity and cytotoxicity profiles (Jeankumar et al., 2013). This highlights the potential of such compounds in antimicrobial and antitubercular research.

Antimicrobial Activity

The exploration of new pyridine derivatives for antimicrobial activity is another area of interest. Novel compounds with pyridine and pyrazole frameworks have been synthesized and evaluated for their efficacy against various microbial strains, showing promising results in combating microbial resistance (Patel, Agravat, & Shaikh, 2011). These studies provide insights into the antimicrobial potential of the compound .

Environmental Applications

Interestingly, some derivatives have found applications beyond the medical field. For instance, novel magnetic nanoadsorbents synthesized from similar compounds have been used for the removal of heavy metals from industrial wastes, showcasing the versatility of such molecules in environmental cleanup efforts (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Mechanism of Action

This compound acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It exhibits excellent efficacy, causing a significant leftward shift of the agonist concentration-response curve . This suggests that it enhances the activity of the M4 receptor, although the exact mechanism of action is not detailed in the available literature.

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-7-8-16(27-3)17-18(13)28-20(22-17)25(12-14-6-4-5-10-21-14)19(26)15-9-11-24(2)23-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPWFXIKQBBESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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